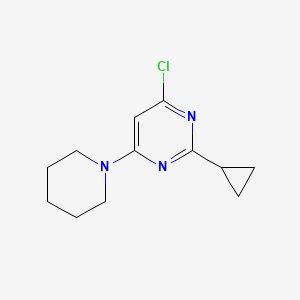

4-Chloro-2-cyclopropyl-6-(piperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3/c13-10-8-11(16-6-2-1-3-7-16)15-12(14-10)9-4-5-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPZSAPXGCGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-cyclopropyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative characterized by its unique molecular structure, which includes a cyclopropyl group at the 2-position, a chlorine atom at the 4-position, and a piperidinyl group at the 6-position. This compound, with the molecular formula C12H16ClN3 and a molecular weight of 237.73 g/mol, has garnered attention for its potential biological activities, particularly in pharmacology.

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antibacterial Activity : Some derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, studies highlight that modifications in the piperidine ring can enhance antibacterial potency, suggesting that similar structural features may be applicable to this compound .

- Antifungal Activity : The compound's structural analogs have been tested for antifungal properties, demonstrating effectiveness against certain fungal strains. The presence of specific substituents on the piperidine ring appears to influence antifungal activity positively .

The biological activity of this compound is thought to involve interactions with specific biological targets. For instance, its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH) has been explored in relation to malaria treatment . The compound's structural characteristics allow it to fit into active sites of enzymes or receptors, leading to inhibition or modulation of biological pathways.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial properties of pyrimidine derivatives:

- In Vitro Testing : Various derivatives were subjected to minimum inhibitory concentration (MIC) assays against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that compounds with electron-donating groups on the piperidine ring exhibited enhanced antibacterial activity, with MIC values ranging from 0.0039 to 0.025 mg/mL .

- Structure-Activity Relationship (SAR) : Research has established that modifications at specific positions on the pyrimidine and piperidine rings significantly affect biological activity. For example, introducing halogen or alkyl groups can enhance solubility and bioactivity .

Antiparasitic Activity

The compound's potential as an antiparasitic agent has also been investigated:

- Targeting PfATP4 : In studies focusing on malaria treatment, compounds targeting PfATP4 have shown promise in inhibiting Na+-ATPase activity, crucial for Plasmodium survival. Modifications in the chemical structure were found to improve efficacy against resistant strains of malaria parasites .

Summary of Biological Activities

Structure-Activity Relationship Insights

Scientific Research Applications

Medicinal Chemistry

-

Enzyme Inhibition :

- The compound has been investigated for its potential to inhibit enzymes involved in various metabolic pathways. Preliminary studies suggest it may inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in malaria parasites.

- Case Study : In vitro studies demonstrated that derivatives of this compound showed significant inhibition of DHODH, indicating potential as an anti-malarial agent.

-

Antimicrobial Activity :

- Research indicates that similar pyrimidine derivatives exhibit antibacterial and antifungal properties. Modifications in the piperidine ring can enhance these effects.

- Case Study : A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL for certain derivatives.

-

Anticancer Activity :

- The compound has shown promise in cancer therapy by inhibiting cell proliferation in various cancer cell lines. Its mechanism includes disrupting tubulin polymerization, leading to cell cycle arrest.

- Case Study : Research reported IC50 values ranging from 1.1 nM to 4.4 nM against specific cancer cell lines, suggesting potent anticancer activity .

Biological Studies

-

Receptor Binding :

- Its structural features may enhance binding affinity to specific receptors, influencing critical signaling pathways in cellular functions.

- Example : The compound's interaction with G-protein coupled receptors (GPCRs) is under investigation for potential therapeutic applications in neuropharmacology.

-

Structure-Activity Relationship (SAR) :

- Investigations into SAR have revealed that modifications on the pyrimidine and piperidine rings significantly affect biological activity, enhancing selectivity and potency against target enzymes and receptors.

- Data Table :

| Modification | Effect on Activity |

|---|---|

| Halogen substitution | Increased lipophilicity |

| Alkyl group addition | Enhanced solubility |

| Piperidine modifications | Improved antimicrobial potency |

Industrial Applications

- Agrochemicals :

- The unique properties of this compound make it a suitable candidate for developing agrochemicals, particularly herbicides and fungicides that target specific plant pathogens.

- Pharmaceutical Development :

- Ongoing research into its pharmacological properties positions this compound as a potential lead in drug discovery for treating infectious diseases and cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Key Observations

Substituent Effects on Lipophilicity :

- The 4-methylpiperidine analog (C₁₃H₁₇ClN₄) exhibits higher molecular weight and lipophilicity (XLogP3 ~4.0) compared to the parent compound, likely improving membrane permeability .

- The methylthio derivative (C₁₀H₁₄ClN₃S) has a lower molecular weight (243.76) but comparable lipophilicity (XLogP3 3.3), suggesting sulfur’s polarizability balances hydrophobicity .

Electronic and Steric Modifications: Replacement of piperidine with 2-methylimidazole (C₁₁H₁₁ClN₄) introduces a planar, aromatic heterocycle, altering electronic distribution and steric bulk. This may affect binding to enzymes like F-ATP synthase, a target in anti-tubercular therapies .

The cyclopropyl group in the target compound may confer rigidity and metabolic stability compared to flexible alkyl chains in other analogs .

Preparation Methods

Route A: Amination Followed by Cyclopropyl Substitution

Amination of 2,4-dichloropyrimidine:

The 6-position chloro substituent is displaced by piperidine under controlled conditions, often in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with mild heating. This reaction yields 4-chloro-6-(piperidin-1-yl)pyrimidine as a key intermediate.Introduction of Cyclopropyl Group at Position 2:

The remaining chloro substituent at position 2 is then substituted with a cyclopropyl moiety. This can be achieved by reaction with cyclopropylmagnesium bromide (a Grignard reagent) or cyclopropylboronic acid under palladium-catalyzed cross-coupling conditions such as Suzuki coupling, maintaining the chlorine at position 4 intact.

Route B: Suzuki Coupling Approach

Starting with 2,4-dichloropyrimidine, the 4-position is first coupled with a piperidinyl boronic acid or derivative under Suzuki coupling conditions catalyzed by PdCl2(dppf), using potassium carbonate as base in 1,4-dioxane/water solvent mixture under reflux.

The 2-position chloro substituent is then substituted with a cyclopropyl group via nucleophilic substitution or cross-coupling with cyclopropylboronic acid.

This approach allows for regioselective substitution and good yields of the target compound.

Reaction Conditions and Catalysts

Catalysts: Palladium-based catalysts such as PdCl2(dppf) are commonly employed in Suzuki coupling steps.

Bases: Potassium carbonate (K2CO3) or potassium acetate (KOAc) are used to facilitate coupling reactions.

Solvents: Mixtures of 1,4-dioxane and water or polar aprotic solvents like THF are preferred.

Temperature: Reflux conditions (80–110 °C) under inert atmosphere (argon or nitrogen) are typical.

Representative Data Table of Reaction Yields and Conditions

| Step | Reaction Type | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | Piperidine | THF or DMF | 60–80 | 70–85 | Selective substitution at 6-position |

| 2 | Suzuki coupling | PdCl2(dppf), K2CO3, cyclopropylboronic acid | 1,4-dioxane/H2O | Reflux | 60–75 | Coupling at 2-position |

| 3 | Purification | Silica gel chromatography | CH2Cl2/MeOH (50:1) | - | - | Isolation of pure product |

Research Findings and Optimization

The Suzuki coupling reaction selectively occurs at the 4-position of 2,4-dichloropyrimidine, sparing the 2-chloro substituent, allowing stepwise functionalization.

Amination with piperidine is favored at the 6-position (4-chloro in 2,4-dichloropyrimidine), producing regioselective products with minimal side reactions.

Cyclopropyl substitution at the 2-position can be efficiently achieved via palladium-catalyzed cross-coupling with cyclopropylboronic acid, yielding the desired compound with good purity and yield.

The presence of the chlorine atom at position 4 is critical for biological activity and is retained throughout the synthesis.

Notes on Scale-Up and Purification

The reactions are typically scalable with careful control of temperature and stoichiometry.

Purification is commonly performed by silica gel chromatography using dichloromethane/methanol mixtures.

The final compound is isolated as an off-white solid with melting points consistent with literature data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.